molecular formula C5H5N5 B3019722 3-Amino-sym-triazolo [4,3-b]pyridazine CAS No. 53854-45-8

3-Amino-sym-triazolo [4,3-b]pyridazine

Cat. No. B3019722
CAS RN: 53854-45-8
M. Wt: 135.13
InChI Key: WRMORXSQCVEYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolo pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The construction of these heterocyclic ring systems typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .


Molecular Structure Analysis

The molecular structure of 3-Amino-sym-triazolo [4,3-b]pyridazine is characterized by a sym-triazolo [4,3-b]pyridazine core. The structure of this compound and its derivatives are of interest as subjects for the study of recyclization .


Chemical Reactions Analysis

Triazolo pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects . The reaction mixture is then poured on ice and the separated solid is collected by filtration .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • 3-Amino-sym-triazolo[4,3-b]pyridazine and its derivatives have been synthesized through various methods, providing insights into their structural characteristics and potential applications in chemical synthesis. For instance, Kuraishi and Castle (1966) prepared 8-Amino-s-triazolo[4, 3-b]pyridazine, an adenine analog, by utilizing trichloropyridazine as the starting material, illustrating the compound's significance in heterocyclic chemistry (Kuraishi & Castle, 1966). Similarly, Sallam et al. (2021) conducted synthesis and characterization of triazole pyridazine derivatives, highlighting their biological properties like anti-tumor and anti-inflammatory activities (Sallam et al., 2021).

Biomedical Research

  • Xu et al. (2016) designed a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, displaying significant antiproliferative activity against various cancer cell lines. This demonstrates the compound's potential in cancer research and therapy (Xu et al., 2016). Furthermore, Shamroukh and Ali (2008) explored the antiviral activity of triazolo[4,3‐b]pyridazine derivatives against hepatitis A virus, suggesting their potential in antiviral drug development (Shamroukh & Ali, 2008).

High-Energy Materials Research

  • Chen et al. (2021) used [1,2,4]triazolo[4,3-b]pyridazine to construct new low-sensitivity high-energy materials, demonstrating the compound's utility in the development of energetic materials with desirable properties like high detonation velocity and pressure, combined with low sensitivity (Chen et al., 2021).

properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H2,6,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMORXSQCVEYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53854-45-8
Record name [1,2,4]triazolo[4,3-b]pyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.